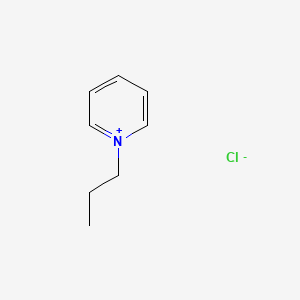

1-Propylpyridinium Chloride

描述

Overview of 1-Propylpyridinium Chloride as an Ionic Liquid

As an ionic liquid, this compound exhibits a unique set of properties that make it a valuable material in various chemical fields. chemimpex.com These properties include low volatility, high thermal stability, and excellent solubility in a range of solvents. chemimpex.com Its ionic nature, resulting from the combination of the organic 1-propylpyridinium cation and the inorganic chloride anion, is central to its functionality. chemimpex.comcymitquimica.com The structure of the cation and the nature of the anion can be modified to tune the physicochemical properties of the ionic liquid, earning them the nickname "designer solvents". acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₂ClN chemimpex.com |

| Molecular Weight | 157.64 g/mol chemimpex.com |

| Appearance | White to off-white crystalline powder chemimpex.comcymitquimica.com |

| Solubility | Soluble in water and polar organic solvents cymitquimica.comchemicalbook.com |

| Purity | ≥ 98% (Assay by titration) chemimpex.com |

| CAS Number | 23271-47-8 chemimpex.com |

This table provides a summary of the key physicochemical properties of this compound.

Significance in Modern Chemical Research

The distinct characteristics of this compound have positioned it as a significant compound in modern chemical research. chemimpex.com Its applications are diverse, spanning across electrochemistry, organic synthesis, and materials science. chemimpex.com In electrochemistry, it serves as a versatile electrolyte in devices like batteries and supercapacitors, where its ionic conductivity is a key advantage. chemimpex.com For instance, when mixed with aluminum trichloride, it forms a room-temperature molten salt that can be used as a battery electrolyte. google.com

In the realm of organic synthesis, this compound can act as a catalyst, facilitating various chemical reactions under mild conditions. chemimpex.com Its ability to stabilize reactive intermediates is particularly useful in the synthesis of complex molecules for pharmaceuticals and agrochemicals. chemimpex.com

Furthermore, in materials science, this ionic liquid is explored for the development of advanced materials such as polymer electrolytes and nanocomposites. chemimpex.com It has been used to modify materials like poly(dimethylsiloxane) (PDMS) to create networks capable of adsorbing metal chlorides from solutions. nih.gov Silsesquioxane 3-n-propylpyridinium chloride, a derivative, is a water-soluble polymer that can form stable thin films on various surfaces and has shown potential in biomedical applications due to its antimicrobial properties. scielo.brscielo.br

Table 2: Research Applications of this compound

| Field | Application |

| Electrochemistry | Electrolyte in batteries and supercapacitors chemimpex.comgoogle.com |

| Organic Synthesis | Catalyst and solvent chemimpex.com |

| Materials Science | Creation of polymer electrolytes, nanocomposites, and modified surfaces chemimpex.comnih.gov |

| Biotechnology | Enzyme stabilization and biocatalysis chemimpex.com |

| Environmental Science | Extraction and recovery of metals from industrial waste chemimpex.comgnest.org |

This table outlines the significant areas of research where this compound is actively being investigated.

Historical Context and Evolution of Pyridinium-Based Ionic Liquids

The history of ionic liquids dates back to the early 20th century, but significant interest in pyridinium-based ionic liquids emerged later. Early research focused on chloroaluminate ionic liquids. A notable discovery was that a 2:1 molar ratio mixture of 1-ethylpyridinium bromide and aluminum chloride was liquid at room temperature. nih.gov This led to further exploration of similar systems, including those with different alkylpyridinium cations.

In the late 1970s, researchers sought systems that were liquid over a wider range of compositions, leading to the investigation of 1-butylpyridinium (B1220074) chloride-aluminium chloride mixtures for studying solute electrochemistry. nih.gov The first known use of an AlCl₃/1-alkyl pyridinium (B92312) chloride salt as a battery electrolyte was a significant milestone. google.com This included salts with methyl, ethyl, 1-propyl, and 1-butyl radicals. google.com

The development of air and moisture-stable ionic liquids, often with anions like hexafluorophosphate, broadened their applicability significantly. tcichemicals.com This stability allowed for their use in a wider range of conditions and reactions. Over the past decade, research into pyridinium-based ionic liquids, including monosubstituted variants, has been extensive. labinsights.nl Their unique properties continue to be explored for new applications, from their use as electrolytes in secondary batteries to their role as catalysts and extraction agents. labinsights.nl The ability to tune their properties by altering the cation and anion has been a driving force in their evolution and continued relevance in chemical research. acs.org

属性

IUPAC Name |

1-propylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N.ClH/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,2,6H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOIUWAYPMADRC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543882 | |

| Record name | 1-Propylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23271-47-8 | |

| Record name | 1-Propylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propylpyridinium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for 1 Propylpyridinium Chloride

Synthetic Routes and Optimization

The creation of 1-propylpyridinium chloride and its derivatives can be achieved through several synthetic pathways. The choice of method often depends on the desired purity, yield, and the specific derivative being synthesized.

Conventional Synthesis Approaches

The traditional synthesis of 1-alkyl pyridinium (B92312) chlorides, including the 1-propyl variant, typically involves the direct reaction of pyridine (B92270) with the corresponding alkyl halide. google.com This Menschutkin reaction is a bimolecular nucleophilic substitution (SN2) type reaction. isaac-scientific.com For the synthesis of this compound, 1-chloropropane (B146392) is reacted with pyridine. google.com To improve yields, a stoichiometric excess of pyridine is often used. google.com The reaction can be carried out under pressure and at elevated temperatures, for instance, by heating the mixture in a sealed apparatus. google.com For example, reacting 1-chloropropane with a 10% excess of pyridine under heat can produce this compound. google.com Similarly, 1-propylpyridinium bromide can be synthesized by reacting pyridine with 1-bromopropane. rsc.org The crude product is often a crystalline solid that can be purified by washing with a suitable solvent like anhydrous ether or by recrystallization from solvents such as acetone. google.comisaac-scientific.com

The reactivity of the alkyl halide is a key factor, with the general trend being iodide > bromide > chloride. isaac-scientific.com The reaction is also influenced by the solvent, with polar solvents facilitating the reaction by stabilizing the charged transition state and products. isaac-scientific.com

A study on the synthesis of 1-propyl-3-undecanoylpyridinium chloride and bromide involved a two-step process where the mixture was heated under reflux in anhydrous conditions for seven hours. isaac-scientific.com Another example is the synthesis of 1-(3-hydroxypropyl)pyridinium chloride, where equimolar amounts of pyridine and 3-chloropropanol are mixed and heated to 100°C, with the product crystallizing upon cooling and being purified by recrystallization from acetonitrile (B52724). rsc.org

| Product | Reactants | Conditions | Yield | Reference |

| This compound | 1-Chloropropane, Pyridine (10% excess) | Heated in sealed apparatus | - | google.com |

| 1-Propylpyridinium Bromide | Pyridine, 1-Bromopropane | Heated, cooled, dispersed in ethyl acetate | 91% | rsc.org |

| 1-(3-Hydroxypropyl)pyridinium Chloride | Pyridine, 3-Chloropropanol | Heated to 100°C, recrystallized from acetonitrile | - | rsc.org |

| 1-Propyl-3-undecanoylpyridinium Chloride/Bromide | 1-(3-Pyridine)undecane-1-one derivatives | Heated under reflux, anhydrous | - | isaac-scientific.com |

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted synthesis has emerged as a "green" and efficient alternative to conventional heating methods for producing this compound derivatives. scielo.org.mxoatext.com This technique often leads to significantly shorter reaction times, higher yields, and increased selectivity. scielo.org.mx

For instance, the synthesis of various pyridinium salts, including derivatives of 1-propylpyridinium, has been successfully achieved using microwave irradiation. In one study, novel pyridinium salts were synthesized via a microwave-assisted SN2-type reaction. For example, 1-ethyl-2-(3-phenylimidazo[1,5-a]pyridine-1-yl)pyridine-1-ium iodide was prepared by reacting its precursor with iodoethane (B44018) in acetonitrile at 155°C for 50 minutes in a microwave reactor, resulting in a 48% yield. mdpi.com Similarly, a bis(pyridinium) salt was synthesized under the same conditions with a 1:14 molar ratio of the precursor to iodoethane. mdpi.com

Microwave assistance is not limited to the final quaternization step. It has also been employed in the synthesis of precursors, such as in the one-pot microwave-assisted cycloaddition for preparing imidazo[1,5-a]pyridine (B1214698) scaffolds, which are then converted to their pyridinium salts. mdpi.com This approach highlights the versatility of microwave energy in multi-step synthetic sequences. mdpi.com The use of microwave heating can also facilitate reactions under solvent-free conditions, further enhancing its environmental credentials. scielo.org.mxmdpi.com

| Product | Reactants | Conditions | Yield | Reference |

| 1-Ethyl-2-(3-phenylimidazo[1,5-a]pyridine-1-yl)pyridine-1-ium Iodide | 1-(3-phenylimidazo[1,5-a]pyridine-1-yl)pyridine, Iodoethane | Acetonitrile, 155°C, 50 min, Microwave | 48% | mdpi.com |

| 2,2'-(3,3'-(1,4-phenylene)bis(imidazo[1,5-a]pyridine-3,1-diyl))bis(1-ethylpyridin-1-ium) Iodide | 4,4'-(1,4-phenylene)bis(1-(pyridin-2-yl)imidazo[1,5-a]pyridine), Iodoethane | Acetonitrile, 155°C, 50 min, Microwave | - | mdpi.com |

Sol-Gel Processing Methods for Silsesquioxane Derivatives

The sol-gel process is a versatile method for synthesizing silsesquioxane derivatives of this compound, creating organic-inorganic hybrid materials with unique properties. mdpi.comscielo.brscielo.br This technique involves the hydrolysis and condensation of silicon alkoxide precursors, such as tetraethyl orthosilicate (B98303) (TEOS), often in the presence of an organosilane like 3-chloropropyltrimethoxysilane (B1208415) (CPTMS), to form a silica-based network. mdpi.com

The synthesis of 3-n-propylpyridinium silsesquioxane chloride (SiPy+Cl-) is a prime example of this methodology. scielo.brscielo.brscielo.br The process typically begins with the acid-catalyzed pre-hydrolysis of TEOS in a water-ethanol solution. scielo.brscielo.brscielo.br This is followed by the incorporation of the pyridinium group, which can be achieved by reacting the chloropropyl-functionalized silica (B1680970) network with pyridine. scielo.brscielo.brscielo.br The resulting material, SiPy+Cl-, is a water-soluble polymer that can form stable thin films on various substrates. scielo.brscielo.br

The properties of the final silsesquioxane material are highly dependent on the reaction conditions, including the nature and molar ratio of the precursors. mdpi.com For instance, the synthesis can be carried out in either acidic or basic media, leading to different structures; acidic conditions tend to produce randomly branched structures, while basic hydrolysis results in more highly crosslinked clusters. mdpi.com The final product is often a powder, with the synthesis of SiPy+Cl- yielding a white powder. scielo.brscielo.br

Functionalization and Modification Strategies

The utility of this compound and its derivatives can be significantly enhanced through functionalization and modification, leading to the development of advanced materials with specific applications.

Copper Functionalization of 3-n-Propylpyridinium Silsesquioxane Chloride

3-n-propylpyridinium silsesquioxane chloride (SiPy+Cl-) serves as an excellent platform for further functionalization, particularly with metal ions, due to its ion-exchange properties. scielo.brscielo.brscielo.br The incorporation of copper(II) ions into the SiPy+Cl- matrix is a notable example, resulting in a material designated as Cu-SiPy+Cl-. scielo.brscielo.brscielo.br

The functionalization process is typically achieved through immobilization, taking advantage of the ion exchange capacity of SiPy+Cl-. scielo.brscielo.br This involves adding the SiPy+Cl- organosilicate to an aqueous solution of a copper salt, such as copper(II) chloride dihydrate (CuCl2·2H2O). scielo.brscielo.br The mixture is then stirred for an extended period, for example, 48 hours at room temperature, to allow for the immobilization of Cu2+ ions onto the silsesquioxane structure. scielo.brscielo.br The successful synthesis of Cu-SiPy+Cl- is indicated by a color change from the white of SiPy+Cl- to a bright yellow. scielo.brresearchgate.net

The coordination of the copper ions to the nitrogen atoms of the pyridinium rings is a key aspect of this functionalization. scielo.brscielo.br This interaction can be confirmed through spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR), which shows characteristic band displacements upon metal coordination. scielo.brscielo.br Nuclear magnetic resonance (NMR) spectroscopy is also used to confirm the chemical structures of both the parent SiPy+Cl- and the copper-functionalized product. scielo.brscielo.brscielo.br

| Material | Precursor | Reagent | Method | Duration | Reference |

| Cu-SiPy+Cl- | SiPy+Cl- | Copper(II) chloride dihydrate | Immobilization in aqueous solution | 48 hours | scielo.brscielo.br |

Grafting Techniques for Hybrid Materials

Grafting is a powerful strategy for creating hybrid materials by covalently attaching polymer chains to a substrate, and it is applicable to derivatives of this compound. nih.govnih.gov This can be done through two main approaches: "grafting-from" and "grafting-to". nih.gov

In the "grafting-from" approach, initiator sites are attached to the substrate surface, and the polymer chains are then grown directly from these sites. nih.gov In contrast, the "grafting-to" method involves the attachment of pre-synthesized polymer chains to the substrate surface. nih.gov

A study comparing these two techniques used cellulose (B213188) as a substrate and demonstrated that the "grafting-from" method allowed for better control over the polymer content on the surface by varying the graft length. nih.gov The "grafting-to" approach, in this case, resulted in a similar polymer content regardless of the length of the preformed polymer. nih.gov

In the context of silsesquioxanes, grafting techniques can be used to immobilize functional groups onto silica surfaces. For example, a hybrid material with immobilized pyridinium groups was prepared by grafting onto a silica surface. core.ac.uk The success of the grafting reaction and the covalent bonding of the ionic pyridinium group to the silica surface can be confirmed by techniques such as 13C NMR spectroscopy. core.ac.uk Another example involves the synthesis of a SiO2/Al2O3/C material followed by grafting with 3-n-propylpyridinium silsesquioxane chloride to enhance its electrochemical activity for sensor applications. researchgate.netresearchgate.net This demonstrates the utility of grafting for creating functional hybrid inorganic-organic composites. researchgate.net

Derivatization with Alkoxyimine Moieties for Specific Applications

The derivatization of the this compound scaffold to include alkoxyimine moieties has been a subject of scientific inquiry, particularly for applications in hydrometallurgy. These derivatives have been synthesized and investigated as novel extractants for the recovery of precious metals, such as palladium (Pd) and platinum (Pt), from aqueous solutions. The core concept relies on the ability of these quaternary pyridinium salts to form ion pairs with stable anionic chlorocomplexes of platinum group metals (PGM) in chloride-rich solutions. nih.govsemanticscholar.org

The synthesis of these specialized compounds is typically achieved through a two-stage process. mdpi.com The initial stage involves the creation of N-alkoxy derivative precursors. This is accomplished by reacting a pyridine-based starting material—such as (pyridin-3-yl)ethan-1-one oxime, pyridine-3-carbaldehyde oxime, or pyridine-4-carboximidamide—with sodium hydroxide (B78521) (NaOH) to produce the corresponding oximate or amidoximate salts. mdpi.com

In the second stage, an alkylation reaction is performed. The previously formed salt is treated with an alkyl bromide, for instance 2-ethylhexyl bromide or decyl bromide, in a solvent like isopropanol. mdpi.com This mixture is heated under reflux, typically at 80°C for several hours, to attach the alkoxy group. mdpi.com Following this, the final step is the quaternization of the pyridine nitrogen. This is carried out by reacting the N-alkoxy intermediate with propyl chloride in dry acetone, which is warmed to around 40°C. mdpi.comisaac-scientific.com The resulting this compound derivative is then purified through methods like recrystallization from acetone. mdpi.com This synthetic route has been reported to produce the final compounds with high yields, often between 96% and 99%. semanticscholar.orgmdpi.com

Researchers have synthesized several distinct derivatives using this methodology to evaluate how structural differences, such as the length and branching of the alkyl chain on the imine substituent, affect their extraction efficiency for palladium and platinum. nih.govsemanticscholar.org

Table 1: Synthesized Alkoxyimine-1-Propylpyridinium Chloride Derivatives

| Abbreviation | Full Compound Name |

| Eh3MI-PrCl | 3-[1-(2-ethylhexyloxyimine)methane]-1-propylpyridinium chloride |

| D3MI-PrCl | 3-[1-(decyloxyimine)methane]-1-propylpyridinium chloride |

| D3EI-PrCl | 3-[1-(decyloxyimine)ethane]-1-propylpyridinium chloride |

| Eh4IA-PrCl | 4-[1-amine(2-ethylhexyloxyimine)]-1-propylpyridinium chloride |

This table lists several alkoxyimine derivatives of this compound that have been synthesized for research purposes. semanticscholar.org

The primary application investigated for these derivatives is the liquid-liquid extraction of Pd(II) and Pt(IV) from chloride solutions, a critical step in the recycling of spent catalysts from various industries. nih.govmdpi.com Studies have shown that these compounds can act as effective extractants for these metal ions. researchgate.net For example, in tests using single-component metal solutions, the derivatives demonstrated significant extraction capabilities. nih.gov However, when tested with a two-component mixture of Pd(II) and Pt(IV), the extractants generally did not show strong selectivity for one metal over the other. nih.govresearchgate.net

Among the tested compounds, 3-[1-(decyloxyimine)ethane]-1-propylpyridinium chloride (D3EI-PrCl), which features a straight alkyl chain, was identified as a particularly effective extractant. nih.govgrafiati.com Research findings indicate that the extraction mechanism involves the formation of an ion pair between the cationic pyridinium derivative and the anionic metal chlorocomplexes (e.g., [PdCl₄]²⁻ and [PtCl₄]²⁻) in the aqueous phase. mdpi.com Despite their extraction efficiency, a noted drawback was the difficulty encountered during the subsequent stripping phase and the slow disengagement of the organic and aqueous phases after extraction. nih.govresearchgate.net

Table 2: Research Findings on Metal Extraction Efficiency

| Derivative | Target Metal | Aqueous Phase HCl (M) | Extraction Efficiency (%) |

| D3MI-PrCl | Pd(II) | 1 | ~95 |

| D3EI-PrCl | Pd(II) | 1 | >98 |

| Eh3MI-PrCl | Pd(II) | 1 | ~98 |

| Eh4IA-PrCl | Pd(II) | 1 | ~98 |

| D3MI-PrCl | Pt(IV) | 1 | ~92 |

| D3EI-PrCl | Pt(IV) | 1 | ~95 |

| Eh3MI-PrCl | Pt(IV) | 1 | ~95 |

| Eh4IA-PrCl | Pt(IV) | 1 | ~92 |

This interactive table summarizes the extraction efficiency of various alkoxyimine-1-propylpyridinium chloride derivatives for Palladium(II) and Platinum(IV) from a 1 M HCl solution, as reported in scientific literature. researchgate.net

Further research aims to enhance the properties of the organic phase, potentially by increasing the hydrophobicity of the extractants or by using organic phase modifiers to improve stripping efficiency and phase separation. nih.gov

Advanced Spectroscopic and Theoretical Characterization of 1 Propylpyridinium Chloride Systems

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in the detailed characterization of ionic liquids like 1-Propylpyridinium Chloride. They provide extensive information regarding molecular structure, functional groups, and elemental composition. The application of various spectroscopic methods allows for a comprehensive understanding of the compound's chemical and physical properties.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of this compound. The formation of a quaternary pyridinium (B92312) salt from pyridine (B92270) results in notable changes in the infrared spectrum, particularly in the regions corresponding to aromatic C–H and ring vibrations. pw.edu.pl

The quaternization of the nitrogen atom in the pyridine ring alters its aromatic character. pw.edu.pl This leads to shifts in the vibrational frequencies of the molecule. Key regions of interest in the FTIR spectrum of this compound include:

Aromatic C–H Stretching: The bands corresponding to the aromatic C–H bond vibrations, typically found in the 3250–3000 cm⁻¹ range, are expected to shift compared to those in pyridine. pw.edu.pl

Ring Vibrations: The aromatic C=C and C=N vibrations, which occur in the 1650–1400 cm⁻¹ region, are also sensitive to the formation of the pyridinium salt. pw.edu.pl An increase in the intensity of the band around 1630 cm⁻¹ is often observed, which can be attributed to the C=N⁺ stretching vibration, indicating the successful N-alkylation of the pyridine ring.

Aliphatic C–H Stretching: The presence of the propyl group is confirmed by characteristic aliphatic C–H stretching vibrations from the methyl (–CH₃) and methylene (B1212753) (–CH₂) groups, typically observed in the 2850-3000 cm⁻¹ range.

Exocyclic N–C Stretching: A weak band, which can be assigned to the exocyclic N-C stretching vibration from the N-propyl group, may also be present. pw.edu.pl

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic C–H Stretching | 3150–3000 | Vibrations of C–H bonds on the pyridinium ring |

| Aliphatic C–H Stretching | 3000–2850 | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the propyl chain |

| C=N⁺ and C=C Ring Stretching | 1640–1450 | Vibrations of the pyridinium ring structure |

| CH₂/CH₃ Bending | 1470–1370 | Deformation vibrations of the propyl group |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and, in derivative forms, silicon atomic environments.

¹H NMR spectroscopy confirms the structure of the 1-Propylpyridinium cation by identifying the chemical shifts and coupling patterns of the protons. The positively charged nitrogen atom strongly deshields adjacent protons, causing their signals to appear at a lower field (higher ppm values) compared to those in neutral pyridine or alkanes. libretexts.org

The key features of the ¹H NMR spectrum are:

Pyridinium Protons: The protons on the pyridinium ring are the most deshielded, typically appearing in the aromatic region of the spectrum. The ortho-protons (adjacent to the nitrogen) are shifted furthest downfield, followed by the para-proton and then the meta-protons.

Propyl Group Protons: The methylene protons directly attached to the nitrogen atom (N–CH₂) are significantly deshielded due to the inductive effect of the pyridinium ring. The signal for the central methylene group (–CH₂–) appears further upfield, and the terminal methyl protons (–CH₃) are the most shielded of the propyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2, H-6 (ortho) | ~8.8 - 9.2 | d (doublet) |

| H-4 (para) | ~8.4 - 8.6 | t (triplet) |

| H-3, H-5 (meta) | ~8.0 - 8.2 | t (triplet) |

| N-CH₂ (α-propyl) | ~4.5 - 4.8 | t (triplet) |

| -CH₂- (β-propyl) | ~1.9 - 2.2 | sextet |

| -CH₃ (γ-propyl) | ~0.9 - 1.1 | t (triplet) |

¹³C NMR spectroscopy provides complementary structural information by detailing the carbon framework of this compound. Similar to ¹H NMR, the carbons of the pyridinium ring and the α-carbon of the propyl chain are deshielded. Quaternary carbons, those with no attached hydrogens, tend to give weaker signals. youtube.com

The expected signals in the ¹³C NMR spectrum include:

Pyridinium Carbons: The ring carbons appear in the aromatic region, with the ortho- (C-2, C-6) and para- (C-4) carbons typically being the most downfield.

Propyl Carbons: The carbon atom directly bonded to the nitrogen (α-carbon) is shifted downfield relative to the other two carbons in the propyl chain (β and γ carbons).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-4 (para) | ~145 - 147 |

| C-2, C-6 (ortho) | ~144 - 146 |

| C-3, C-5 (meta) | ~128 - 130 |

| N-CH₂ (α-propyl) | ~60 - 63 |

| -CH₂- (β-propyl) | ~24 - 26 |

| -CH₃ (γ-propyl) | ~10 - 12 |

When this compound is incorporated into a silsesquioxane structure, for example as a functional group on an octa(propyl)silsesquioxane cage, ²⁹Si NMR spectroscopy becomes a critical tool for characterizing the silicon-oxygen framework. researchgate.net This technique provides information about the symmetry of the silsesquioxane cage and the coordination environment of the silicon atoms. researchgate.net

The chemical shifts in ²⁹Si NMR are sensitive to the substituents on the silicon atom. For polyhedral oligomeric silsesquioxanes (POSS), the silicon nuclei are typically found in what is known as a T-structure, where the silicon is bonded to one organic group and three oxygen atoms (R-SiO₃).

T³ Structures: In a fully condensed, perfect cage structure, all silicon atoms are in a T³ environment (each bonded to three other silicon atoms via oxygen bridges). This would result in a single, sharp peak in the ²⁹Si NMR spectrum if all vertices are chemically equivalent.

Incomplete Condensation: If the silsesquioxane cage is incompletely condensed, silicon atoms bonded to hydroxyl groups (silanols) will be present. These T²(OH) sites (R-Si(OSi)₂(OH)) resonate at a different chemical shift, typically upfield (around -60 ppm) compared to the fully condensed T³ sites (-68 to -70 ppm). researchgate.net

The presence of the this compound functionality can influence the electronic environment of the silicon atoms, causing slight shifts in their resonance compared to an unfunctionalized propylsilsesquioxane, thereby confirming the covalent attachment of the ionic moiety to the inorganic cage.

Energy Dispersive X-ray Fluorescence (EDXRF) is a non-destructive analytical technique used to determine the elemental composition of a sample. americanpharmaceuticalreview.com It is highly effective for identifying and quantifying elements, particularly those from sodium (Na) to uranium (U). americanpharmaceuticalreview.com For this compound (C₈H₁₂NCl), EDXRF serves as an excellent method to confirm the presence of the chloride counter-ion and to screen for any heavier elemental impurities.

When the sample is irradiated with X-rays, atoms within the sample emit characteristic fluorescent X-rays. The detector measures the energy of these emitted X-rays, which is unique to each element, allowing for qualitative and quantitative analysis. americanpharmaceuticalreview.com While EDXRF is not typically suited for the detection of very light elements like carbon and nitrogen, it provides robust and precise analysis for chlorine. researchgate.netmalvernpanalytical.com This makes it a valuable tool for:

Confirming Composition: Verifying the presence of chlorine in the final product, confirming its identity as a chloride salt.

Purity Analysis: Detecting the presence of inorganic or metallic impurities that may have been introduced during synthesis.

The non-destructive nature of EDXRF is a significant advantage, as the sample can be recovered for further analysis by other techniques. americanpharmaceuticalreview.commalvernpanalytical.com

| Element in C₈H₁₂NCl | Atomic Number (Z) | Detectability by EDXRF | Purpose of Analysis |

|---|---|---|---|

| Chlorine (Cl) | 17 | Excellent | Confirmation of chloride counter-ion |

| Nitrogen (N) | 7 | Poor / Not typically feasible | - |

| Carbon (C) | 6 | Poor / Not typically feasible | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Theoretical and Computational Studies

Theoretical and computational chemistry provides a powerful lens through which the nuanced behaviors of this compound and related systems can be understood at a molecular level. These methods complement experimental data, offering insights into electronic structure, intermolecular interactions, and reaction pathways that are often inaccessible through empirical observation alone.

Density Functional Theory (DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ionic liquids like this compound, DFT calculations are instrumental in determining optimized molecular geometries, electronic properties, and vibrational frequencies.

Furthermore, DFT is used to calculate electronic properties that govern the reactivity and stability of the compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap provides an indication of the chemical reactivity and the electronic excitation energies of the molecule. For instance, a smaller gap suggests that the molecule is more readily polarizable and reactive. DFT calculations on arene-pyridinium complexes have been used to determine binding energies and excitation wavelengths, providing insight into their photochemical behavior.

A hypothetical DFT study on this compound would yield a detailed picture of its molecular structure and electronic landscape, which is fundamental to understanding its behavior in various applications.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide a detailed understanding of the intermolecular interactions that dictate its bulk properties as an ionic liquid.

MD simulations of pyridinium-based ionic liquids have been used to investigate the spatial arrangement of ions and their dynamics. A key output from these simulations is the radial distribution function (RDF), which describes how the density of surrounding particles varies as a function of distance from a reference particle. For this compound, RDFs would reveal the average distances between the nitrogen atom of the pyridinium cation and the chloride anion, as well as between the cations themselves and the anions themselves.

For example, studies on N,N-Dimethylpyridin-4-amine based ionic liquids have shown that the distribution function between the nitrogen atoms of the pyridinium ion and the fluoride (B91410) anion exhibits a well-defined first peak at a specific distance, indicating a strong electrostatic attraction between the cation and anion. researchgate.net Similarly, MD simulations of butylpyridinium-based ionic liquids have been used to analyze the interactions with other molecules, such as acid gases, by examining the RDFs between the different species. researchgate.net

These simulations provide valuable insights into the liquid's nanostructure, including the formation of ionic pairs and larger aggregates, which in turn influence macroscopic properties like viscosity, conductivity, and solvation capabilities.

| Ionic Liquid System | Atomic Pair | First Peak Maximum (Å) | Reference |

|---|---|---|---|

| N,N-Dimethylpyridin-4-amine based IL | Pyridinium N - Fluoride | 3.75 | researchgate.net |

| Butylpyridinium Acetate ([BPy][AC]) | Anion O - Cation HA1 | ~2.5 | researchgate.net |

| Butylpyridinium Benzoate ([BPy][BZ]) | Anion O - Cation HA1 | ~2.4 | researchgate.net |

| Butylpyridinium Propionate ([BPy][PR]) | Anion O - Cation HA1 | ~2.6 | researchgate.net |

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions at the molecular level. These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed understanding of the reaction pathway and its kinetics.

In the context of reactions involving this compound, quantum chemical calculations could be used to investigate its role as a catalyst or a reactant. For instance, in a reaction where the pyridinium cation acts as a catalyst, these calculations could reveal how it interacts with the reactants to lower the activation energy of the reaction.

A relevant example is the use of DFT calculations to study the photochemical C(sp²)−H pyridination of arenes, where a pyridinium cation is a key intermediate. nih.gov In this study, calculations were used to determine the energetics of the electron donor-acceptor (EDA) complex formed between the arene and the pyridinium cation. nih.gov These calculations provided crucial mechanistic insights, showing that the photoexcitation of this complex leads to single electron transfer, initiating the pyridination reaction. nih.gov The binding energies and excitation wavelengths of various arene-pyridinium EDA complexes were calculated to understand the substrate scope of the reaction. nih.gov

Such computational studies are invaluable for rationalizing experimental observations and for the predictive design of new chemical transformations involving pyridinium-based compounds.

Simulation of Adsorption Equilibria and Cooperativity Effects

The adsorption properties of materials containing 1-propylpyridinium moieties are of significant interest for applications such as ion exchange and catalysis. Computational simulations play a crucial role in understanding and predicting the adsorption equilibria and cooperativity effects in these systems.

A study on a 3-n-propylpyridinium silsesquioxane chloride ion exchanger demonstrated the use of simulation models to describe the binding of metal chlorides from ethanol (B145695) solutions. The model of fixed polydentate centers was employed to simulate the adsorption equilibria. This approach allowed for the determination of sorption capacities and equilibrium constants for the adsorption of various metal chlorides.

The simulations revealed a specific order of affinity for the metal chlorides: FeCl₃ > CuCl₂, HgCl₂ > CdCl₂ > ZnCl₂. Furthermore, the study provided insights into the cooperativity of the adsorption process. It was concluded that the adsorption of CuCl₂ exhibited negative cooperativity, meaning the binding of one CuCl₂ molecule hindered the binding of subsequent molecules. In contrast, the adsorption of other metal chlorides was found to be accompanied by positive cooperativity, where the binding of one molecule enhances the binding of others.

These findings highlight the power of simulation in characterizing complex adsorption phenomena and in the design of materials with tailored binding properties.

| Metal Chloride | Relative Affinity | Cooperativity Effect |

|---|---|---|

| FeCl₃ | Highest | Positive |

| CuCl₂ | High | Negative |

| HgCl₂ | High | Positive |

| CdCl₂ | Moderate | Positive |

| ZnCl₂ | Lowest | Positive |

Applications of 1 Propylpyridinium Chloride in Catalysis and Reaction Media

Role as a Catalyst and Co-Catalyst

As a catalyst, 1-propylpyridinium chloride facilitates a range of organic reactions. Its ionic nature allows it to stabilize reactive intermediates, thereby enhancing reaction rates and influencing reaction pathways. chemimpex.com It can act as a catalyst on its own or as a co-catalyst in conjunction with other catalytic systems.

A significant advantage of using this compound is its ability to promote chemical reactions under mild conditions. chemimpex.com This reduces the need for high temperatures and pressures, which can lead to energy savings and a decrease in the formation of unwanted byproducts. The compound's capacity to act as a catalyst under these gentler conditions makes it an attractive option for developing more sustainable chemical processes. chemimpex.com

In the fields of pharmaceutical and agrochemical development, this compound is utilized as a catalyst to facilitate the synthesis of complex organic molecules. chemimpex.com Its role in stabilizing reactive intermediates is particularly beneficial in multi-step syntheses where precise control over the reaction is crucial for achieving the desired molecular architecture of new drug formulations and crop protection agents. chemimpex.com

1-Propylpyridinium-based compounds have demonstrated notable catalytic activity in esterification reactions, which are fundamental processes in the production of biofuels, solvents, and fragrances. For instance, a SAPO-11 catalyst, synthesized using a related compound (1-propylpyridinium bromide), was highly effective in the esterification of levulinic acid to produce ethyl levulinate, a valuable biofuel additive. mdpi.com Under conductive instant heating conditions, this catalyst achieved a 93.4% conversion of levulinic acid with 100% selectivity for ethyl levulinate at 180°C within 30 minutes. mdpi.com

Similarly, SAPO-34, prepared using 1-propylpyridinium hydroxide (B78521), showed high activity in the microwave-assisted esterification of levulinic acid with 1-propanol. researchgate.net This system achieved a 91.5% conversion and 100% selectivity towards propyl levulinate in just 20 minutes at 190°C. researchgate.net The high catalytic performance in these reactions highlights the potential of propylpyridinium systems in biorefinery applications.

| Catalyst System | Reactants | Product | Temperature (°C) | Time | Conversion (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|---|---|

| SAPO-11 (synthesized with 1-propylpyridinium bromide) | Levulinic Acid + Ethanol (B145695) | Ethyl Levulinate | 180 | 30 min | 93.4 | 100 | mdpi.com |

| SAPO-34 (synthesized with 1-propylpyridinium hydroxide) | Levulinic Acid + 1-Propanol | Propyl Levulinate | 190 | 20 min | 91.5 | 100 | researchgate.net |

Utilization as a Reaction Solvent

Beyond its catalytic role, this compound serves as a versatile reaction solvent. chemimpex.com Its status as an ionic liquid provides a unique reaction environment that can differ significantly from conventional molecular solvents, influencing how chemical reactions proceed.

Ionothermal crystallization is a method where an ionic liquid is used as the solvent for the synthesis of crystalline materials, such as zeolites and metal-organic frameworks. A study utilizing the closely related 1-propylpyridinium bromide demonstrated its dual function as both a solvent and a structure-directing agent in the synthesis of SAPO-11, a silicoaluminophosphate molecular sieve. mdpi.com The crystallization was successfully achieved at 150°C after 133 hours of heating, indicating that propylpyridinium-based ionic liquids can be effective media for the formation of microporous materials. mdpi.com

The choice of solvent can dramatically affect the rate and outcome of a chemical reaction. The presence of the chloride ion in this compound can specifically influence reaction kinetics. Studies have shown that in certain acid-catalyzed dehydration reactions, the addition of chloride salts can lead to a significant increase in reactivity. nih.gov For example, the dehydration of fructose (B13574) to hydroxymethylfurfural (HMF) in polar aprotic solvents showed a substantial rate increase with the addition of chloride ions. nih.gov This is attributed to the ability of the chloride anion to approach and stabilize key reaction intermediates, such as oxocarbenium ions, thereby lowering the activation energy of the reaction. nih.gov This suggests that using this compound as a solvent can not only dissolve reactants but also actively participate in the chemical transformation, leading to faster reaction rates and potentially altered product selectivity. nih.gov

Stabilization of Reactive Intermediates

One of the significant properties of this compound in chemical synthesis is its ability to stabilize reactive intermediates. chemimpex.com Reactive intermediates, such as carbocations, carbanions, and radicals, are transient species that are highly electron-deficient or electron-rich. Their stability has a direct impact on the reaction pathway, rate, and product distribution. Ionic liquids, by their very nature, provide a highly polar and structured environment that can stabilize these charged intermediates through electrostatic interactions.

Conversely, the positively charged 1-propylpyridinium cation can stabilize negatively charged intermediates (carbanions) through favorable electrostatic interactions. This dual capability to interact with both positive and negative intermediates makes ionic liquids like this compound versatile media for a wide range of organic reactions. chemimpex.com This stabilization effect can lead to enhanced reaction rates and selectivities compared to reactions carried out in conventional molecular solvents. The ability of the ionic liquid to create "cages" around reactants and intermediates also influences the course of the reaction.

The table below summarizes the plausible stabilizing interactions between this compound and various reactive intermediates.

| Reactive Intermediate | Nature of Intermediate | Stabilizing Component of [C₃H₇Py]Cl | Plausible Interaction Mechanism |

|---|---|---|---|

| Carbocation (e.g., R₃C⁺) | Electron-Deficient | Chloride Anion (Cl⁻) | Electrostatic attraction, charge shielding |

| Carbanion (e.g., R₃C⁻) | Electron-Rich | 1-Propylpyridinium Cation ([C₃H₇Py]⁺) | Electrostatic attraction |

| Radical (e.g., R₃C•) | Electron-Deficient (often) | Chloride Anion (Cl⁻) / Pyridinium (B92312) Ring | Polarity effects, potential weak interactions with π-system |

| Transition States | Varies (often charged/polar) | Both Cation and Anion | Dipolar and electrostatic interactions, charge delocalization |

Electrochemical Investigations and Energy Storage Applications of 1 Propylpyridinium Chloride

Electrolyte in Electrochemical Cells

1-Propylpyridinium chloride, a type of ionic liquid, is recognized for its utility as a versatile electrolyte in electrochemical cells. chemimpex.com Its inherent properties, such as good ionic conductivity, high thermal stability, and low volatility, make it a suitable candidate for various electrochemical applications. chemimpex.com As a quaternary ammonium (B1175870) salt, it consists of a pyridinium (B92312) ring with a propyl group attached to the nitrogen atom, and a chloride counterion. nih.gov This structure allows it to be soluble in water and polar organic solvents, a common characteristic of ionic compounds that is advantageous for its role in electrochemical systems. nih.gov

The application of this compound as an electrolyte is particularly noted for its role in enhancing the efficiency of energy storage systems like batteries and supercapacitors. chemimpex.com Ionic liquids (ILs) are of considerable interest for next-generation energy storage due to their potential to improve safety and performance. nih.gov Their non-flammability and wide electrochemical potential windows are significant advantages over traditional organic solvents used in electrolytes. nih.gov

Table 1: Properties and Applications of this compound in Energy Storage

| Property | Relevance to Energy Storage | Application Area |

|---|---|---|

| Ionic Conductivity | Facilitates efficient ion transport between electrodes. | Batteries, Supercapacitors, Fuel Cells chemimpex.com |

| Thermal Stability | Allows for operation over a wider temperature range and enhances safety. | High-performance batteries chemimpex.comnih.gov |

| Low Volatility | Reduces the risk of leakage and flammability compared to conventional organic solvents. chemimpex.com | Safer battery and supercapacitor electrolytes nih.gov |

This compound is a component in the development of room temperature molten salt electrolytes, more commonly known as room-temperature ionic liquids (RTILs). These materials are salts that are liquid at or near ambient temperatures. Mixtures of pyridinium chlorides, such as N-butylpyridinium chloride (a close analog to this compound), with aluminum chloride are known to form such room temperature molten salts. dtic.mil

These molten salt systems are promising for battery applications because they can be electrochemically recharged, have relatively low melting points, and exhibit good electrical conductivity. Research in this area involves studying the chemical and electrochemical properties of these molten salts to develop better and more efficient electrochemical methods. dtic.mil The understanding of mass transfer and reaction mechanisms in molten salt electrochemistry is crucial for advancing technologies like metal extraction and energy storage. nih.govnih.gov The development of these electrolytes is a key area of research for creating safer and more efficient rechargeable lithium and lithium-ion cells. nih.gov

Advanced Materials Science and Engineering with 1 Propylpyridinium Chloride

Development of Advanced Materials

1-Propylpyridinium chloride, a type of ionic liquid, is utilized in the creation of new materials with specialized properties, such as enhanced thermal stability and conductivity chemimpex.com. Its role extends to the development of polymer electrolytes, nanocomposites, and functionalized silicas, where its unique chemical structure contributes to the final material's performance.

Polymer Electrolytes

Polymer electrolytes are a critical component in the advancement of energy storage systems like batteries and supercapacitors. This compound serves as a versatile electrolyte in such electrochemical cells chemimpex.com. Solid polymer electrolytes (SPEs) are sought after for their safety and stability compared to liquid counterparts mdpi.com. The inclusion of ionic liquids like this compound into polymer matrices can significantly enhance ionic conductivity, a key factor for efficient battery performance researchgate.netmdpi.com.

Research into poly(ionic liquids) (polyILs) integrated with high concentrations of lithium salts demonstrates a promising path for creating stable polymer-in-salt electrolytes. This approach leverages the polymer's structure to maintain the stability and high conductivity of the salt, which is crucial for the development of next-generation solid-state batteries nih.gov. The goal is to create materials that promote the selective and rapid transport of charge-carrying ions, such as Li⁺, while mitigating issues like ion polarization and dendrite formation that can hinder battery life and safety mdpi.com.

Nanocomposites

Nanocomposites are materials where nanoparticles are integrated into a polymer matrix, leading to enhanced properties. The incorporation of pyridinium-based compounds can influence the electrical and mechanical characteristics of the resulting material. For instance, in the development of polymer nanocomposites for sensor technology, fillers like single-walled carbon nanotubes (SWCNTs) and fullerene-C60 have been dispersed within a poly(vinyl chloride) (pPVC) matrix mdpi.com.

The unique properties of pyridinium (B92312) salts can be leveraged to improve the dispersion of nanofillers and enhance the interfacial adhesion between the filler and the polymer matrix. This can lead to nanocomposites with improved mechanical strength and reduced moisture absorption, making them suitable for applications such as food packaging materials. The interaction between the pyridinium cation and nanofillers can create materials with tailored electrical conductivity, which is particularly useful for applications in electronics and sensors mdpi.commdpi.com.

Functionalized Mesoporous Silicas

Mesoporous silicas are materials characterized by a large surface area and ordered pore structures, making them ideal as catalysts, adsorbents, and drug delivery systems nih.govrsc.org. The properties of these silicas can be precisely tuned by "functionalization," which involves attaching specific organic groups to their surface.

This compound is used as a precursor to create functional groups that can be incorporated into the silica (B1680970) structure. This is often achieved through a co-condensation process where tetraethyl orthosilicate (B98303) (TEOS), a silica source, reacts in the presence of the propylpyridinium precursor nih.gov. This method allows for the integration of the pyridinium groups directly into the silica framework. The resulting functionalized materials exhibit a locally disordered silica skeleton but possess the desired chemical reactivity of the pyridinium moiety nih.gov.

These functionalized silicas have shown significant potential in environmental applications. For example, they can be used as adsorbents for hazardous pollutants like heavy metal ions nih.govmdpi.com. The pyridinium groups on the silica surface act as active sites for capturing target molecules or ions. Furthermore, these materials can serve as supports for synthesizing nanoparticles, such as gold nanoparticles, where the pyridinium ligand facilitates the adsorption of the metal precursor through an ion exchange mechanism researchgate.net.

Application in Ion Exchangers and Adsorption Processes

The cationic nature of the 1-propylpyridinium group makes it highly effective for applications involving ion exchange and adsorption, particularly for the removal and recovery of metal ions from aqueous solutions chemimpex.comjocpr.com.

Metal Ion Affinity and Exchanger Polymer Development

Polymers functionalized with propylpyridinium groups have been specifically designed as ion exchangers for metal recovery. A notable example is the 3-n-propyl(4-methylpyridinium) silsesquioxane chloride polymer, prepared via a sol-gel process nih.gov. This hybrid organic-inorganic material is insoluble in water and functions as an anion exchanger. The fixed positive charge on the pyridinium ring allows it to attract and bind anionic metal complexes from solution.

The ion exchange capacity is a key measure of the performance of these polymers. Research has determined the capacities for different configurations of these silsesquioxane polymers, demonstrating their efficiency in capturing metal ions researchgate.net. The affinity of these polymers for specific metal ions allows for selective removal from complex solutions.

| Polymer | Functional Group | Ion Exchange Capacity (mmol/g) |

| Si3Py+Cl- | 3-n-propyl(3-methylpyridinium) chloride | 0.90 |

| Si4Py+Cl- | 3-n-propyl(4-methylpyridinium) chloride | 0.81 |

| SiPic+Cl- | 3-n-propyl(4-methylpyridinium) silsesquioxane chloride | 0.00146 mol/g (1.46 mmol/g) |

This table presents data on the ion exchange capacities of different propylpyridinium-functionalized silsesquioxane polymers. nih.govresearchgate.net

Adsorption of Metal Chlorides from Solutions

Materials containing this compound are effective at adsorbing metal chlorides from solutions, typically by forming stable anionic chlorocomplexes that bind to the cationic pyridinium sites. Studies on 3-n-propyl(4-methylpyridinium) silsesquioxane chloride have detailed its adsorption behavior with various metal chlorides nih.gov.

The adsorption isotherms for zinc chloride (ZnCl₂), cadmium chloride (CdCl₂), and mercury chloride (HgCl₂) from aqueous solutions were determined. The data indicated that the metal ions are predominantly adsorbed as specific anionic complexes nih.gov. This selective adsorption is critical for separating and recovering valuable or hazardous metals from industrial wastewater chemimpex.commdpi.com. An older application even describes using molten pyridinium chloride to treat ores to produce volatile metal chlorides, which are then separated by sublimation at high temperatures google.com.

| Metal Ion | Dominant Adsorbed Species |

| Zinc (II) | [ZnCl₄]²⁻ |

| Cadmium (II) | [CdCl₄]²⁻ and [CdCl₃]⁻ |

| Mercury (II) | [HgCl₃]⁻ |

This table shows the primary anionic metal chloride complexes adsorbed by the 3-n-propyl(4-methylpyridinium) silsesquioxane chloride polymer from aqueous solutions. nih.gov

Selective Recovery of Precious and Heavy Metals

This compound and its derivatives have emerged as promising candidates in the field of hydrometallurgy, particularly for the selective recovery of valuable and heavy metals from aqueous solutions. These ionic liquids function as extractants in liquid-liquid extraction processes, offering unique advantages in the separation and purification of metals.

Quaternary pyridinium salts derived from this compound have been investigated as novel extractants for the recovery of palladium(II) (Pd(II)) and platinum(IV) (Pt(IV)) from chloride aqueous solutions. researchgate.net In these acidic, chloride-rich solutions, platinum group metals form stable anionic chlorocomplexes, such as [PdCl₄]²⁻ and [PtCl₆]²⁻, which can be efficiently extracted by the cationic pyridinium salts. researchgate.net

The extraction mechanism is believed to occur through the formation of an ion pair. science.gov Research has demonstrated that various alkoxyimine-1-propylpyridinium chloride derivatives are effective in this role. science.gov For instance, one derivative successfully extracted 80% of Pd(II) from a diluted aqua regia solution, while others extracted over 65% of Pt(IV) from a mixture of acids. science.gov However, a significant challenge remains in achieving selectivity; in many cases, Pd(II) and Pt(IV) are co-extracted, preventing effective separation from each other during the extraction phase. researchgate.netscience.gov

Studies using different derivatives, such as 3-[1-(decyloxyimine)ethane]-1-propylpyridinium chloride (D3EI-PrCl), have shown them to be effective extractants for these platinum group metals. researchgate.net The efficiency of the extraction can be influenced by factors like the concentration of hydrochloric acid (HCl) in the aqueous phase. It has been observed that co-extraction of H⁺ ions can negatively impact the extraction efficiency of Pd(II) at higher HCl concentrations. researchgate.net

Table 1: Extraction Efficiency of Palladium(II) and Platinum(IV) with this compound Derivatives

| Metal Ion | Extractant Type | Extraction Condition | Reported Efficiency | Source |

|---|---|---|---|---|

| Palladium(II) | Alkoxyimine-1-propylpyridinium chloride derivative | Two-fold diluted aqua regia | 80% | science.gov |

| Platinum(IV) | Alkoxyimine-1-propylpyridinium chloride derivatives | Mixture of HCl, H₂SO₄, and H₂O₂ | >65% | science.gov |

| Palladium(II) | 3-[1-(2-ethylhexyloxyimine)methane]-1-propylpyridinium chloride (Eh3MI-PrCl) | 3 M HCl | <50% | researchgate.net |

Derivatives of this compound have shown significant potential for the selective extraction of heavy metals like lead(II) (Pb(II)). In studies involving the extraction of Pb(II) from concentrated chloride solutions, 3-[1-(hydroxyimine)undecyl]-1-propylpyridinium chloride was identified as the most efficient extractant among several novel hydrophobic pyridinium salts. scielo.br The extraction mechanism involves the formation of PbCl₃⁻ and PbCl₄²⁻ complexes. scielo.br Laboratory-scale experiments have further indicated that this compound can be used as a selective extractant for Pb(II) from mixtures containing zinc(II) (Zn(II)) and copper(II) (Cu(II)), as well as from Pb-Zn-Fe mixtures. scielo.br

The extraction efficiency for these metals is influenced by various factors, including the concentration of the extractant and the composition of the aqueous phase. cymitquimica.com While pyridylketoximes have demonstrated the ability to extract Cu(II) from chloride solutions, the quaternization to form pyridinium salts like this compound derivatives enhances the extraction capabilities for metals like lead. scielo.brmdpi.com For instance, the extraction of Zn(II) from chloride solutions has been effectively achieved using various hydrophobic alkyl-pyridyl ketoximes, with the process being dependent on ligand and chloride ion concentrations. pwr.edu.plunl.pt

Table 2: Extraction Performance for Lead(II)

| Extractant | Target Metal | Key Finding | Source |

|---|---|---|---|

| 3-[1-(hydroxyimine)undecyl]-1-propylpyridinium chloride | Lead(II) | Most efficient extractant from concentrated chloride solutions. scielo.br | scielo.br |

| 3-[1-(hydroxyimine)undecyl]-1-propylpyridinium chloride | Lead(II) | Enables selective extraction from Pb-Zn-Cu and Pb-Zn-Fe mixtures. scielo.br | scielo.br |

The versatility of this compound-based ionic liquids is evident in the extraction of radionuclides, such as the uranyl ion (UO₂²⁺). Research has shown that the extraction mechanism for the uranyl ion can be tuned by changing the cationic component of the ionic liquid. scielo.br When a propylpyridinium-based ionic liquid is used in conjunction with a diamide ligand, the extraction proceeds predominantly through a solvation mechanism. scielo.br

In this system, a neutral metal-ligand complex, specifically UO₂(NO₃)₂L₂, is formed and transferred into the ionic liquid phase. scielo.br This is distinct from other ionic liquid systems where anion or cation exchange mechanisms dominate. For example, using a bicyclooctanium-based ionic liquid results in an anion exchange mechanism, while an imidazolium-based system leads to cation exchange. scielo.br This ability to dictate the extraction pathway by selecting the ionic liquid cation highlights the "designer solvent" nature of these compounds and their potential for sophisticated separation processes in nuclear waste management. scielo.brresearchgate.net

Table 3: Uranyl Ion Extraction Mechanisms with Different Ionic Liquids

| Ionic Liquid Cation | Predominant Extraction Mechanism | Extracted Species | Source |

|---|---|---|---|

| Bicyclooctanium | Anion Exchange | [UO₂(NO₃)₃L₂]⁻ | scielo.br |

| Propylpyridinium | Solvation | UO₂(NO₃)₂L | scielo.br |

| Piperidinium | Solvation | UO₂(NO₃)₂L₂ | scielo.br |

| Imidazolium (B1220033) | Cation Exchange | [UO₂(NO₃)L]⁺ | scielo.br |

In the recovery of molybdenum(VI) (Mo(VI)) from sulfate media, 3-[1-(hydroxyimine)undecyl]-1-propylpyridinium chloride has been identified as a highly effective extractant. Studies comparing it with other hydrophobic complexing agents found that this particular quaternary pyridinium salt achieves near-quantitative extraction of Mo(VI), especially from solutions at a pH of 2.5.

This compound proved to be the most efficient among those tested, not only in terms of its high extraction capability but also for its loading capacity and the ease of stripping the metal from the organic phase using solutions of sodium nitrate or ammonium (B1175870) sulfate. The effectiveness of the extraction process is dependent on several variables, including the equilibrium pH and the concentrations of the acid and the extractant.

Table 4: Comparative Efficiency of Molybdenum(VI) Extractants

| Extractant | Extraction Condition | Efficiency | Key Advantage | Source |

|---|---|---|---|---|

| 1-(3-pyridyl)undecan-1-one oxime | pH 2.5, Sulfate media | High | - | |

| 3-[1-(hydroxyimine)undecyl]-1-propylpyridinium bromide | pH 2.5, Sulfate media | Near-quantitative | - | |

| 3-[1-(hydroxyimine)undecyl]-1-propylpyridinium chloride | pH 2.5, Sulfate media | Near-quantitative | Most efficient in terms of loading and stripping |

Thin Film Formation and Adhesiveness for Substrate Surfaces

A polymeric derivative, silsesquioxane 3-n-propylpyridinium chloride, is a water-soluble, film-forming polymer with notable adhesive properties. scielo.br A key characteristic of this material is its ability to form stable thin films on a variety of substrate surfaces. scielo.br

The polymer demonstrates suitable adhesiveness on materials including:

Aluminum oxide

Cellulose (B213188) fibers

Silica gel

Glass surfaces

This capacity to adhere and form a stable film is confirmed by spectroscopic analysis. When a film of the polymer is applied to a graphite surface, infrared spectroscopy shows characteristic bands of the pyridinium ring and Si-O-Si stretching modes, indicating the polymer film is adhered to the surface. These properties, combining film formation and strong adhesion, make it a candidate for applications such as preparing specialized electrodes, sensors, and other functional surface coatings.

Environmental and Biological Research Applications of 1 Propylpyridinium Chloride

Biocatalysis and Enzyme Stabilization

The stability of enzymes is a critical factor in the feasibility of biocatalytic processes. Ionic liquids, including pyridinium-based compounds, have been investigated for their ability to maintain enzyme structure and function, often better than traditional organic solvents. The effect of these ionic liquids on enzyme stability in aqueous solutions is influenced by their kosmotropicity, which relates to their ability to structure surrounding water molecules.

Research on proteases has shown that the stability of these enzymes in an aqueous environment can be enhanced by the presence of certain ionic liquids. Specifically, enzymes have been found to be stabilized by kosmotropic anions and chaotropic cations. nih.gov A study on various pyridinium (B92312) and imidazolium-based ionic liquids demonstrated that chaotropic cations, such as butylpyridinium ([BuPy]+), a close structural analogue of propylpyridinium, can contribute to enzyme stabilization. nih.gov This suggests that 1-propylpyridinium chloride, possessing a similar cationic structure, may confer a stabilizing effect on enzymes, making it a compound of interest for applications in biocatalysis where enzyme longevity is crucial. The general principle is that enzymes exhibit significant activity at low concentrations of hydrophilic ionic liquids. nih.gov

Antimicrobial and Biocidal Properties

Pyridinium salts are a class of quaternary ammonium (B1175870) compounds known to possess antimicrobial properties. nih.gov Their mechanism of action is generally attributed to the disruption of the bacterial cell wall, leading to a lethal effect on the cell. nih.gov The antimicrobial efficacy of 1-alkyl-pyridinium salts is governed by several factors, including molecular hydrophobicity, surface activity, and the electron density of the nitrogen atom within the pyridinium ring. nih.gov These compounds feature a hydrophilic quaternary nitrogen group and a hydrophobic alkyl chain within the same molecule, which imparts surface activity and contributes to their antimicrobial potential. nih.gov

The antibacterial efficacy of propyl-substituted pyridinium compounds has been evaluated against several pathogenic microorganisms. In one study, substituted benzylidenehydrazinylpyridinium derivatives featuring a 3-phenylpropyl chain on the pyridinium nitrogen were assessed for their activity against Gram-positive and Gram-negative bacteria. The results indicated that these compounds displayed the highest antimicrobial activity against Staphylococcus aureus. nih.gov The study revealed that these pyridinium salts generally exhibit stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov

More specific research on a related polymer, silsesquioxane 3-n-propylpyridinium chloride (SiPy+Cl-), has demonstrated a notable antibacterial effect. scielo.br Its activity was tested against both Gram-positive (Streptococcus mutans) and Gram-negative (Escherichia coli) bacteria using an agar (B569324) well diffusion method. The inhibitory effect was found to be dose-dependent, and at a concentration of 2.0%, the antibacterial activity against E. coli and S. mutans was comparable to the positive control used in the study. scielo.br

| Microorganism | Concentration of SiPy+Cl- | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli (ATCC 25922) | 0.5% | 10.3 ± 0.6 |

| 1.0% | 12.3 ± 0.6 | |

| 2.0% | 13.7 ± 0.6 | |

| Staphylococcus aureus (ATCC 25923) | 0.5% | 11.0 ± 1.0 |

| 1.0% | 12.7 ± 0.6 | |

| 2.0% | 14.3 ± 0.6 | |

| Streptococcus mutans (ATCC 25175) | 0.5% | 9.7 ± 0.6 |

| 1.0% | 11.7 ± 0.6 | |

| 2.0% | 13.3 ± 0.6 |

The potential biological applications of any compound necessitate an evaluation of its cytotoxicity. Studies have been conducted on propylpyridinium derivatives to determine their effects on mammalian cell lines. Research on silsesquioxane 3-n-propylpyridinium chloride (SiPy+Cl-) investigated its impact on the viability of Calu-3 (human lung adenocarcinoma) and 3T3 (mouse embryonic fibroblast) cell lines. scielo.br The findings showed that at concentrations of 1000 and 2000 µg/mL, the compound caused a statistically significant reduction in the viability of both cell lines. scielo.br

Furthermore, toxicological assessments of closely related pyridinium salts provide context for the types of evaluations undertaken for this class of compounds. The National Toxicology Program (NTP) has conducted studies on N-Butylpyridinium Chloride, an analogue with a slightly longer alkyl chain, to investigate potential effects including skin sensitization, genotoxicity, and subchronic toxicity through administration in drinking water to rats and mice. nih.gov Such studies are essential for characterizing the toxicological profile of these ionic liquids.

| Cell Line | Concentration of SiPy+Cl- (µg/mL) | Effect on Cell Viability |

|---|---|---|

| Calu-3 (Human Lung Adenocarcinoma) | 1000 | Statistically significant reduction |

| 2000 | Statistically significant reduction | |

| 3T3 (Mouse Embryonic Fibroblast) | 1000 | Statistically significant reduction |

| 2000 | Statistically significant reduction |

The development of dental materials with antimicrobial properties is a key area of research to combat oral infections like dental caries. The ability of a compound to inhibit the growth of specific oral pathogens is a primary indicator of its potential in this field. As noted previously, silsesquioxane 3-n-propylpyridinium chloride has demonstrated significant antibacterial activity against Streptococcus mutans. scielo.br This bacterium is one of the primary etiological agents of dental caries. The demonstrated efficacy of a propylpyridinium derivative in inhibiting S. mutans growth suggests its potential as an active agent for integration into dental materials or oral care formulations designed to reduce cariogenic bacterial load.

Waste Treatment Processes and Metal Recovery

Ionic liquids are widely explored as alternative solvents in hydrometallurgical processes for metal recovery from waste materials, such as electronic waste. nih.govmdpi.com These processes often involve leaching metals from solid waste into a liquid phase. While various ionic liquids, such as those based on imidazolium (B1220033) or phosphonium (B103445) cations, have been documented for the extraction of metals like copper, gold, silver, and zinc from waste printed circuit boards, specific research detailing the application of this compound for these purposes is not extensively present in the scientific literature. nih.govmdpi.comresearchgate.net The general interest in ionic liquids for these applications stems from their low volatility and tunable solvent properties, but the efficacy and selectivity for metal extraction are highly dependent on the specific structure of the ionic liquid.

Future Research Directions and Emerging Applications of 1 Propylpyridinium Chloride

Exploration in Novel Dental Materials

The integration of antimicrobial agents into dental restorative materials is a critical area of research aimed at mitigating secondary caries, a common cause of restoration failure. While direct research on 1-Propylpyridinium Chloride in dental materials is emerging, extensive studies on analogous compounds, particularly Cetylpyridinium Chloride (CPC), have demonstrated the potential of pyridinium (B92312) salts in this field.

Future research is anticipated to focus on incorporating this compound into dental composites and adhesives to impart long-lasting antimicrobial properties. Studies involving CPC have shown that its addition to resin-based dental composites can provide significant antibacterial activity against key oral pathogens like Streptococcus mutans. mdpi.comresearchgate.net For instance, the incorporation of CPC at concentrations of 2 wt% and 4 wt% has been shown to yield considerable zones of bacterial inhibition. mdpi.comresearchgate.net However, a critical aspect of this research is balancing the antimicrobial efficacy with the mechanical properties of the dental material. It has been observed that higher concentrations of CPC can lead to a reduction in the surface hardness of the composite over time. mdpi.comresearchgate.net

A promising strategy to overcome this challenge is the use of a carrier system, such as montmorillonite (B579905) clay, to control the release of the pyridinium salt. researchgate.netmdpi.comnih.gov Research on CPC-montmorillonite has indicated that this approach can provide sustained antimicrobial activity while minimizing the impact on the material's mechanical integrity. mdpi.com Future investigations into this compound are likely to explore similar controlled-release mechanisms.

The development of antimicrobial dental materials is considered to be creating 'combination products', which are subject to stringent regulatory approval processes. mdpi.com Therefore, a significant component of future research will involve not only the scientific development of these materials but also navigating the regulatory pathways to bring them to clinical use.

Table 1: Effect of Cetylpyridinium Chloride (CPC) Concentration on Antibacterial Activity and Surface Hardness of Dental Composites

| CPC Concentration (wt%) | Antibacterial Activity (Zone of Inhibition) | Surface Hardness |

| 0 (Control) | None | Unaffected |

| 2 | Significant | Minimally Affected |

| 4 | Highest | Notably Decreased |

| 5 | Significant | Lowered Bond Strength |

Data compiled from studies on Cetylpyridinium Chloride as an analogue for this compound. mdpi.comresearchgate.netmdpi.com

Refinement of Extraction and Stripping Efficiencies

The application of ionic liquids as selective extractants in hydrometallurgical and environmental remediation processes is a rapidly growing field. This compound and its derivatives are being explored for their potential to improve the efficiency and selectivity of metal ion extraction and stripping.

A key area of research is the development of "task-specific ionic liquids," where the structure of the ionic liquid is tailored for a particular application. For example, a quaternary salt of 1-propylpyridinium, 4-[1-amine(2-ethylhexyloxyimine)]-1-propylpyridinium chloride (EH4IA-Cl), has been investigated as a selective extractant for Zinc (II) from industrial waste liquors. researchgate.net The efficiency of such extractions is influenced by various factors, including the concentration of the extractant, the pH of the aqueous phase, and the presence of other ions. researchgate.net

Future research will focus on optimizing these parameters to maximize extraction efficiency and selectivity. This includes studying the effect of different functional groups on the pyridinium ring and the length of the alkyl chain. Furthermore, the encapsulation of these ionic liquids into polymer shells is a novel approach being investigated to create reusable sorbents for metal ion separation. researchgate.net

Table 2: Factors Affecting the Extraction and Stripping of Metal Ions Using Pyridinium-Based Ionic Liquids

| Parameter | Effect on Extraction/Stripping |

| Extractant Concentration | Directly influences extraction capacity |

| pH of Aqueous Phase | Affects the speciation of metal ions and extractant |

| Contact Time | Determines the attainment of equilibrium |

| Temperature | Can influence the thermodynamics of the process |

| Stripping Agent | Type and concentration are crucial for metal recovery |

Integration into Continuous Flow Synthesis Systems

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. nih.govsyrris.comamt.uk The synthesis of ionic liquids, including this compound, is an area where flow chemistry can have a significant impact.

Research has demonstrated the successful continuous flow synthesis of other pyridinium salts, such as Cetylpyridinium Chloride and Butylpyridinium Bromide. researchgate.netnih.govescholarship.org These studies have shown that flow synthesis can dramatically reduce reaction times from hours to minutes and achieve high yields and purity. researchgate.net For example, the synthesis of Cetylpyridinium Chloride in a continuous flow reactor has been achieved with a residence time of 30 minutes and an isolated product yield of over 90%. researchgate.net

Future research on this compound will likely focus on adapting and optimizing its synthesis for continuous flow systems. This will involve the investigation of various parameters such as reaction temperature, residence time, and stoichiometry to maximize yield and throughput. The use of multi-objective Bayesian optimization with active learning is an emerging tool that can accelerate the optimization of reaction conditions in flow systems. nih.govescholarship.org

The integration of in-line purification and solvent-switching steps within a continuous flow setup is another promising area of research. nih.govmdpi.com This would allow for a fully continuous process from reactants to the final, purified product, further enhancing the efficiency and cost-effectiveness of this compound production.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Pyridinium Salts